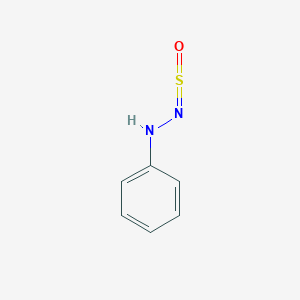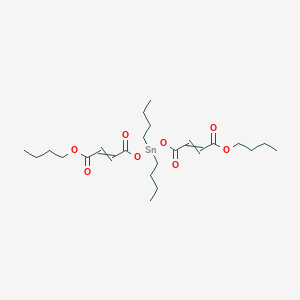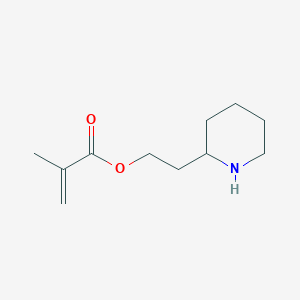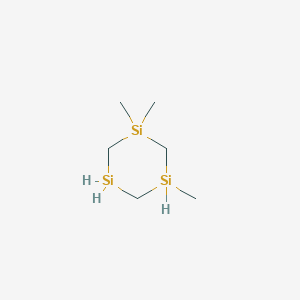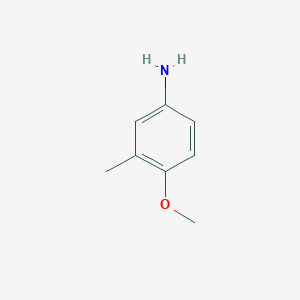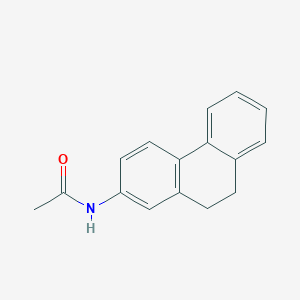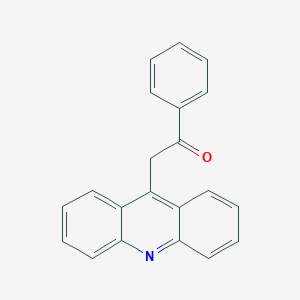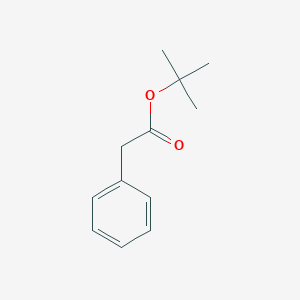
tert-Butyl phenylacetate
Descripción general
Descripción
“tert-Butyl phenylacetate” is a chemical compound with the molecular formula C12H16O2 . It is also known by other names such as “2-Methyl-2-propanyl phenylacetate”, “tert-Butyl benzeneacetate”, and “1,1-DIMETHYLETHYL PHENYLACETATE” among others . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of “tert-Butyl phenylacetate” involves complex chemical reactions. One method involves the transesterification of β-keto esters . This process is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production . The reaction most likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .
Molecular Structure Analysis
The molecular structure of “tert-Butyl phenylacetate” is characterized by the presence of both electrophilic and nucleophilic sites, making it an important synthon in synthetic chemistry . It often constitutes a core building block in complex medicinal compounds .
Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl phenylacetate” are complex and varied. For instance, β-Keto ester groups may be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters . These reactions are selective for β-keto esters and most likely proceed via an enol intermediate .
Physical And Chemical Properties Analysis
“tert-Butyl phenylacetate” has a density of 1.0±0.1 g/cm3, a boiling point of 250.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.8±3.0 kJ/mol and a flash point of 96.7±17.1 °C .
Aplicaciones Científicas De Investigación
Chemical Synthesis
“tert-butyl 2-phenylacetate” is used in various chemical synthesis processes . It’s a versatile compound that can participate in a wide range of reactions, contributing to the creation of many different types of chemical products .
Oxidation Studies
This compound has been studied in the context of liquid-phase oxidation . The oxidation of “tert-butyl phenylacetate” in ortho-dichlorobenzene at 140°C occurs with short chains . The primary nonperoxide reaction products (tert-butyl α-hydroxyphenylacetate, tert-butyl α-oxophenylacetate, and benzaldehyde) are formed by the decomposition of a hydroperoxide (tert-butyl α-hydroperoxyphenylacetate) and (or) by the recombination of peroxy radicals with and without chain termination .
Radical Chain Oxidation
Benzaldehyde and tert-butyl α-hydroxyphenylacetate undergo radical chain oxidation in a reaction medium to result in benzoic acid and tert-butyl α-oxophenylacetate . Homolytic hydroperoxide decomposition is responsible for process autoacceleration and results in benzaldehyde, which is also formed from hydroperoxide by a nonradical mechanism .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROFQHQXTMKORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311506 | |
| Record name | tert-butyl 2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl phenylacetate | |
CAS RN |
16537-09-0 | |
| Record name | tert-Butyl phenylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-butyl 2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

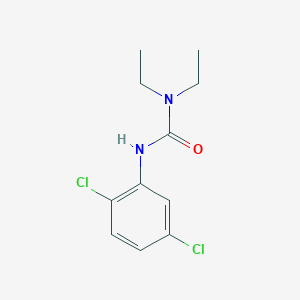
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)
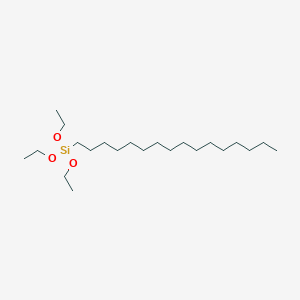
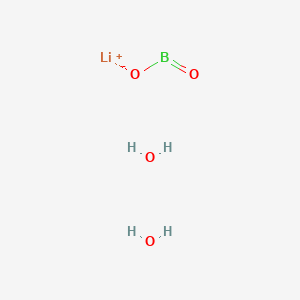
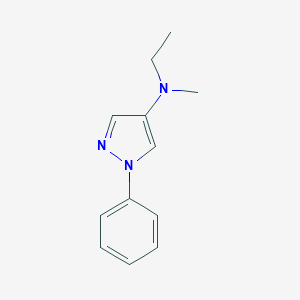
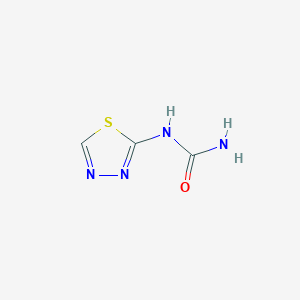
![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)
